8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-25-17-7-3-5-13-11-15(19(22)26-18(13)17)16(21)9-8-12-4-2-6-14(10-12)20(23)24/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLONGAWQSGSOH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of 3-acetyl-2H-chromen-2-one with substituted aromatic aldehydes. The synthesis typically involves refluxing the reactants in a suitable solvent, such as n-butanol or ethanol, often with the aid of a catalyst like piperidine or sodium hydroxide .
1. Anticancer Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been demonstrated to inhibit cell proliferation in human breast cancer cells (MCF-7) and cervical cancer cells (HeLa), with IC50 values indicating effective cytotoxicity .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest and apoptosis |
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Studies have shown that it can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are crucial for mood regulation .
Table 2: MAO Inhibition by this compound
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| MAO-A | >50 | Weak |
| MAO-B | 0.51 | Competitive |
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in preventing oxidative damage associated with chronic diseases .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage showed that this compound could effectively mitigate neuronal cell death by enhancing antioxidant defenses .
Chemical Reactions Analysis
2.1. Key Reaction Steps
-
Formation of Chromenone Core : The initial step often involves the reaction of salicylaldehyde with an acetic acid derivative to form the chromenone structure.
-
Methoxylation : The introduction of the methoxy group can be achieved through methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
-
Formation of Enoyl Side Chain : The enoyl side chain is typically synthesized via a Claisen condensation or similar carbonyl addition reaction, where an appropriate enone is reacted with a nitrophenyl-containing compound.
Chemical Reactions and Mechanisms
The chemical behavior of 8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one can be analyzed through various reactions it may undergo, such as nucleophilic substitutions, electrophilic additions, and condensation reactions.
3.1. Nucleophilic Substitution Reactions
The presence of the nitro group on the phenyl ring makes it an excellent electrophile, allowing for nucleophilic attack by various nucleophiles, leading to substitution reactions.
3.2. Electrophilic Addition Reactions
The double bond in the enoyl side chain can participate in electrophilic addition reactions, particularly with strong electrophiles such as halogens or acids.
Table 2: Potential Chemical Reactions
| Reaction Type | Description | Example |
|---|---|---|
| Nucleophilic Substitution | Attack on nitro-substituted phenyl ring | Reaction with amines |
| Electrophilic Addition | Addition across double bond in enoyl chain | Halogenation (e.g., bromination) |
| Condensation | Formation of larger molecules via dehydration | Reaction with aldehydes or ketones |
4.1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial activity against various pathogens.
Table 3: Biological Activities
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Source |
| Antifungal | Candida albicans | Source |
| Anticancer | Various cancer cell lines | Source |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of 3-propenoyl-coumarin derivatives. Key structural analogs and their properties are summarized below:
Key Observations :
- Bioactivity : Chalcone analogs with 3-nitrophenyl groups (e.g., AVMNB) exhibit synergistic antibiotic activity against multidrug-resistant bacteria, suggesting the nitro group may enhance antimicrobial effects .
Preparation Methods
Pechmann Condensation
8-Methoxycoumarin is synthesized via the Pechmann condensation, a classical method for coumarin derivatives.
Procedure :
- Reactants : 3-Methoxyphenol (1,3-dihydroxy-5-methoxybenzene) and ethyl acetoacetate.
- Conditions : Concentrated sulfuric acid (catalyst) at 0–5°C for 12 hours.
- Workup : Neutralization with ice-water, filtration, and recrystallization from ethanol.
Characterization :
Formylation at Position 3: Vilsmeier-Haack Reaction
Reaction Setup
To introduce the aldehyde group at position 3, the Vilsmeier-Haack formylation is employed.
Procedure :
- Reactants : 8-Methoxycoumarin (10 mmol), DMF (15 mL), POCl₃ (12 mmol).
- Conditions : Reflux at 80°C for 6 hours under nitrogen.
- Workup : Hydrolysis with ice-water, neutralization (NaHCO₃), extraction (CH₂Cl₂), and column chromatography (SiO₂, hexane/EtOAc).
Characterization :
- Yield : 58–65%.
- M.p. : 208–210°C.
- ¹H NMR (CDCl₃) : δ 10.74 (s, 1H, CHO), 7.45–7.38 (m, 3H, aromatic), 3.94 (s, 3H, OCH₃).
Claisen-Schmidt Condensation for Propenoyl Installation
Reaction Optimization
The α,β-unsaturated ketone is formed via base-catalyzed condensation between 3-formyl-8-methoxycoumarin and 3-nitroacetophenone.
Procedure :
- Reactants : 3-Formyl-8-methoxycoumarin (5 mmol), 3-nitroacetophenone (6 mmol), NaOH (10 mmol), ethanol (30 mL).
- Conditions : Reflux at 80°C for 8 hours.
- Workup : Acidification (HCl), extraction (EtOAc), and recrystallization (ethanol/hexane).
Characterization :
- Yield : 55–60%.
- M.p. : 183–185°C.
- ¹H NMR (CDCl₃) : δ 8.20 (d, J = 15.6 Hz, 1H, CH=CH), 7.85–7.45 (m, 5H, aromatic), 6.33 (d, J = 15.6 Hz, 1H, CH=CH), 3.94 (s, 3H, OCH₃).
- E/Z Selectivity : >95% E-isomer (confirmed by coupling constant J = 15.6 Hz).
Alternative Synthetic Routes
Friedel-Crafts Acylation
While less efficient, Friedel-Crafts acylation using 3-nitrocinnamoyl chloride and AlCl₃ in CH₂Cl₂ provides an alternative pathway. However, competing reactions at other positions reduce yields (<30%).
Wittig Reaction
Reaction of 3-formylcoumarin with a nitro-substituted benzyltriphenylphosphonium ylide yields the target compound but with lower stereochemical control (E/Z = 3:1).
Critical Analysis of Reaction Parameters
Solvent and Base Effects
Temperature and Time
- Optimal Conditions : 80°C for 8 hours balances yield and side-product formation (e.g., over-oxidation).
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivatives
The target compound’s α,β-unsaturated ketone moiety makes it a candidate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
